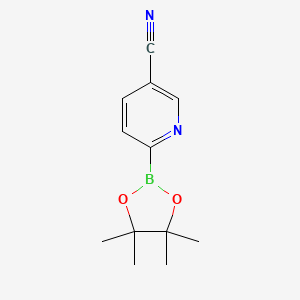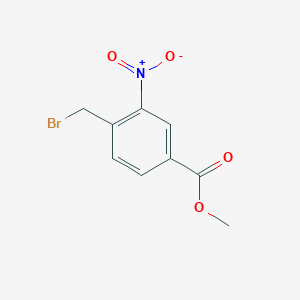
2,5-双(三氟甲基)苯甲酰胺
描述
2,5-Bis(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H5F6NO . It is a white solid with no odor .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form an acid chloride. This product then reacts with the corresponding amine compound under alkaline catalysis to yield 2,5-Bis(trifluoromethyl)benzamide .Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)benzamide consists of a benzene ring substituted with two trifluoromethyl groups and an amide group . The molecular weight is 257.133 Da .Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)benzamide is a white solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . It has a melting point of approximately 152-155°C and a density of about 1.4 g/cm³ .科学研究应用
医药应用
“2,5-双(三氟甲基)苯甲酰胺”中存在的三氟甲基,存在于许多FDA批准的药物中 . 该基团对这些化合物的药理活性有贡献 . 因此,“2,5-双(三氟甲基)苯甲酰胺”可能用于开发新的药物。
疼痛管理
与“2,5-双(三氟甲基)苯甲酰胺”类似的化合物已被发现对疼痛管理发挥作用 . 它们作用于降钙素基因相关肽(CGRP)受体,该受体参与疼痛传递 .
降压药
苯甲酰胺,包括“2,5-双(三氟甲基)苯甲酰胺”,构成某些具有降压药潜力的化合物的核心部分 . 这些化合物可以帮助控制高血压。
有机合成
“2,5-双(三氟甲基)苯甲酰胺”可用于有机合成 . 例如,它可用于制备N-(3,5-双(三氟甲基)苄基)硬脂酰胺 ,一种可以用各种光谱技术表征的化合物 .
DFT研究
“2,5-双(三氟甲基)苯甲酰胺”及其衍生物可以使用密度泛函理论(DFT)进行研究 . DFT允许计算分子静电势研究,确定量子描述符,基本振动频率和振动带的强度 .
肿瘤形成研究
与“2,5-双(三氟甲基)苯甲酰胺”类似的化合物与小鼠的甲状腺肿瘤形成有关 . 这表明“2,5-双(三氟甲基)苯甲酰胺”可能用于癌症研究。
安全和危害
作用机制
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, Alpelisib, a drug containing a trifluoromethyl group, is a phosphatidylinositol-3-kinase (PI3K) inhibitor . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The trifluoromethyl groups in similar compounds have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone . This effect can lead to significant changes in the properties of the compound, such as increased transparency in polyimide films .
Biochemical Pathways
For instance, Alpelisib, a PI3K inhibitor, can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The physicochemical properties of the compound, such as its high gi absorption and bbb permeability, suggest that it may have good bioavailability .
Result of Action
The trifluoromethyl groups in similar compounds can lead to various pharmacological effects, including inhibition of cell proliferation and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
2,5-Bis(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl groups in 2,5-Bis(trifluoromethyl)benzamide can form strong interactions with hydrophobic pockets in enzymes, potentially leading to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2,5-Bis(trifluoromethyl)benzamide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,5-Bis(trifluoromethyl)benzamide can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These cellular effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, 2,5-Bis(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic regions of proteins, leading to changes in protein conformation and activity . This can result in enzyme inhibition or activation, depending on the specific context. Furthermore, 2,5-Bis(trifluoromethyl)benzamide can influence gene expression by binding to DNA or interacting with transcriptional regulators . These molecular mechanisms underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Bis(trifluoromethyl)benzamide remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, emphasizing the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 2,5-Bis(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage-dependent effects of 2,5-Bis(trifluoromethyl)benzamide is crucial for its safe and effective application in therapeutic contexts.
Metabolic Pathways
2,5-Bis(trifluoromethyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic health.
Transport and Distribution
The transport and distribution of 2,5-Bis(trifluoromethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2,5-Bis(trifluoromethyl)benzamide is vital for predicting its bioavailability and therapeutic potential.
Subcellular Localization
2,5-Bis(trifluoromethyl)benzamide exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization dynamics are crucial for understanding the precise mechanisms through which 2,5-Bis(trifluoromethyl)benzamide exerts its biological effects.
属性
IUPAC Name |
2,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFWPXMRHRCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299540 | |
| Record name | 2,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53130-46-4 | |
| Record name | 2,5-Bis(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)



![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)

